molecular formula C11H14ClNO3 B1403981 Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate CAS No. 1360056-04-7

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Cat. No.: B1403981
CAS No.: 1360056-04-7
M. Wt: 243.68 g/mol
InChI Key: SMHDLZWOZWPVMH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridinyl group attached to an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound depending on the reagents used.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Biological Studies: It serves as a probe in studying the interactions of pyridine derivatives with biological targets.

    Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate can be compared with other pyridine derivatives such as:

    2-(6-chloropyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an ester.

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Differing in the position of the chlorine atom on the pyridine ring.

    Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the propanoate moiety.

Properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDLZWOZWPVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyridin-3-ol (40 g, 309 mmol, Eq: 1.00) and ethyl 2-bromo-2-methylpropanoate (63.2 g, 48.1 ml, 324 mmol, Eq: 1.05) in 300 ml of CH3 CN was added Cs2 CO3 (216 g, 664 mmol, 309 mmol, Eq: 2.15) and the resulting reaction mixture was stirred under argon atmosphere for 48 h. The reaction mixture was filtered and the filtercake was washed well with EtOAc. The combined filtrate and washes were diluted with water (300 ml) and shaken and the organic phase was collected. The aqueous phase was back-extracted with EtOAc (2×150 ml). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by passing through a plug of 200 g of silica and elution with 30% EtOAc/Hexanes afforded the desired product (51.1 g) as a light yellow oil. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.27 (t, J=7.18 Hz, 3 H) 1.61 (s, 6 H) 4.24 (q, J=7.18 Hz, 2 H) 7.12-7.25 (m, 2 H) 8.01 (d, J=2.64 Hz, 1 H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
216 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridin-3-ol (5 g, 38.6 mmol) and ethyl-2-bromo-2-methylpropanoate (6.01 ml, 40.5 mmol) in acetonitrile (50 mL) was added cesium carbonate (27 g, 83 mmol). The material was stirred vigorously for 48 hours. The mixture was taken up in water (100 ml) and ethyl acetate (100 ml) and transferred to a separatory funnel and shaken. The organic phase was collected and the aqueous phase was back extracted with ethyl acetate (2×50 mL). The organic phases were combined, dried (magnesium sulfate), filtered and stripped. The crude material was purified via preparative HPLC (silica gel; 50 g column) eluting with 5-30% ethyl acetate/hexanes to provide the desired product as light white-yellow mobile oil (6.78 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.01 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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